
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)propionic acid (also known as DMPA) is an organic compound with one carboxyl and two hydroxy groups . It’s a free-flowing white crystalline solid and essentially non-toxic . It has two different functional groups - hydroxyl and carboxylic acid, so the molecule can be used for a wide variety of syntheses .
Synthesis Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Molecular Structure Analysis
The molecular structure of DMPA is influenced by its functional groups. It has one carboxyl and two hydroxy groups . The presence of these groups allows it to form multiple coordination modes, leading to wide structural diversity among synthesized compounds .Chemical Reactions Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Physical And Chemical Properties Analysis
DMPA is an odorless free-flowing white crystalline solid and essentially non-toxic . It has a melting point of 190 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Hyperbranched Polyesters
The compound 2,2-bis(Hydroxymethyl)propionic acid, a derivative of the compound , has been used in the synthesis of hyperbranched polyesters . These polyesters have potential applications in several technologies due to their unique properties, such as abundant functional groups and interior cavities for encapsulation of small molecules .
Coordination Compounds
2,2-bis(Hydroxymethyl)propionic acid has also been used in the synthesis of copper coordination compounds . These compounds have wide structural diversity and their supramolecular structures are governed by O—H•••O and O—H•••N hydrogen bonds .
Synthesis of Polyurethane Dispersion
This compound is used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .
Potential Inhibitors of SARS-CoV-2 Proteases
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be synthesized from 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one, have been studied as potential inhibitors of SARS-CoV-2 proteases . This research is part of the ongoing efforts to develop new drugs for COVID-19 .
Synthesis of Spirocyclopentanes
The compound 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one can be used in the synthesis of spirocyclopentanes . These compounds have broad applications in organic synthesis and medicinal chemistry .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-15-7-5-14(6-8-15)18-22-11-19(12-23-18)10-9-13-3-1-2-4-16(13)17(19)21/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCAMQCPITXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-Difluorophenyl)-5-oxopyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2948825.png)
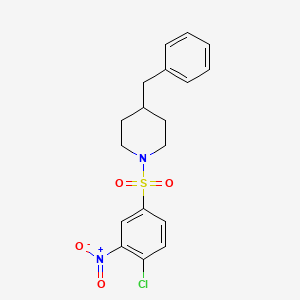
![1-(6,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2948830.png)

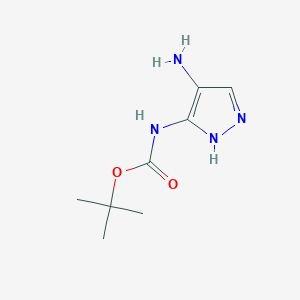

![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2948836.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2948837.png)
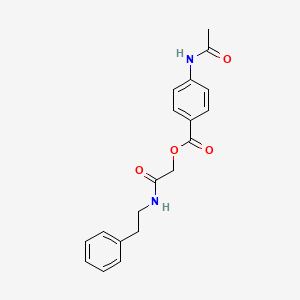
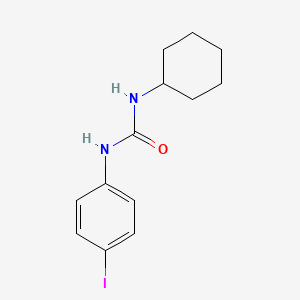
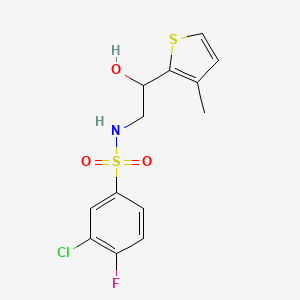
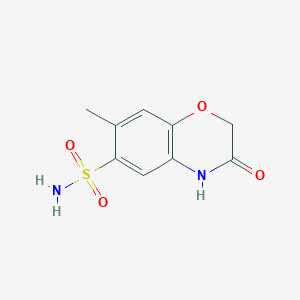
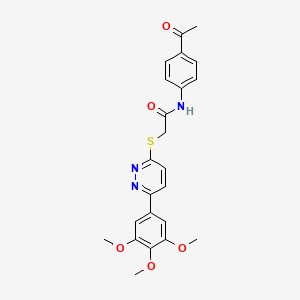
![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)